(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
The compound “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide” is a benzothiazole-derived molecule featuring a nitro group at the 6-position of the benzothiazol-2-ylidene core, a methyl group at the 3-position, and a 3-(methylsulfonyl)benzamide substituent. The (E)-configuration denotes the trans geometry of the imine bond in the benzothiazol-2-ylidene moiety, which influences molecular planarity and electronic properties. The nitro and methylsulfonyl groups are electron-withdrawing, which may enhance stability and modulate intermolecular interactions.
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-18-13-7-6-11(19(21)22)9-14(13)25-16(18)17-15(20)10-4-3-5-12(8-10)26(2,23)24/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXUVKMQUQVEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzothiazole moiety and a methylsulfonyl group , which are critical for its biological interactions. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be around 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
Anticancer Properties
The compound's potential anticancer activity has been explored through in vitro assays. Similar benzothiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, with some achieving IC50 values in the low micromolar range. For example, compounds with a benzothiazole backbone have been associated with apoptosis induction in various cancer types .
Anti-inflammatory Effects
In vivo studies have shown that related compounds can significantly reduce inflammation markers. For instance, certain benzothiazole derivatives inhibited carrageenan-induced paw edema in rats by up to 94.69% at specific concentrations . This suggests that this compound may also possess anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the nitro group enhances reactivity, allowing for interactions that may inhibit enzyme functions or modulate receptor activities. The exact pathways remain to be fully elucidated but are critical for understanding its pharmacological potential .
Structure-Activity Relationship (SAR)
The SAR of benzothiazole derivatives indicates that the presence of electron-withdrawing groups like nitro or sulfonyl groups enhances biological activity. The following table summarizes key findings from various studies:
| Compound | Structural Features | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Benzothiazole + Nitro | Antimicrobial | 6.72 mg/mL (E. coli) |
| Compound B | Benzothiazole + Sulfonyl | Anticancer | IC50: 5 µM |
| Compound C | Benzothiazole + Methylsulfonyl | Anti-inflammatory | 94.69% inhibition (edema) |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including those structurally similar to our compound, against common pathogens. Results indicated varying degrees of inhibition, with some compounds outperforming established antibiotics .
- Cytotoxicity Assays : In vitro tests on cancer cell lines showed that certain analogs induced significant cell death through apoptosis pathways, suggesting potential therapeutic applications in oncology .
- Inflammation Models : In vivo experiments demonstrated substantial anti-inflammatory effects in animal models, supporting further investigation into its application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole- and benzamide-containing molecules. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis routes, and physicochemical properties.
Key Findings:
Substituent Effects: Electron-Withdrawing Groups: The nitro and methylsulfonyl groups in the target compound enhance electrophilicity compared to methylphenyl or methoxy substituents in analogues . This may improve binding to electron-rich biological targets.
Synthesis Efficiency :
- Claisen-Schmidt condensation () achieved 94% yield, suggesting high efficiency for benzothiazolone derivatives. The target compound’s synthesis may require optimization for similar yields .
Thiophene-containing analogues () exhibit antimicrobial activity, highlighting the role of heterocyclic appendages in bioactivity .
Structural Flexibility :
- The benzamide moiety (common in all compounds) allows for modular substitution, enabling tailored interactions with biological targets. For instance, piperidinyl sulfonyl groups () may enhance solubility compared to methylsulfonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
